

Application Notes and Protocols for the Bromination of 4-Chlorophenol

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Compound of Interest

Compound Name: 3-Bromo-4-chlorophenol

Cat. No.: B078916

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Introduction

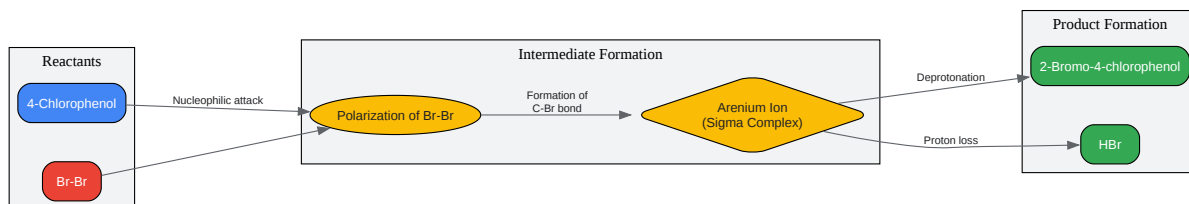
The bromination of 4-chlorophenol is a crucial electrophilic aromatic substitution reaction that yields valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The hydroxyl group of the phenol is a strong activating group, directing bromination to the ortho positions. Depending on the reaction conditions and stoichiometry of the brominating agent, either mono-bromination to 2-bromo-4-chlorophenol or di-bromination to 2,6-dibromo-4-chlorophenol can be selectively achieved. These brominated derivatives serve as versatile building blocks for introducing further functionalities through cross-coupling reactions and other transformations.

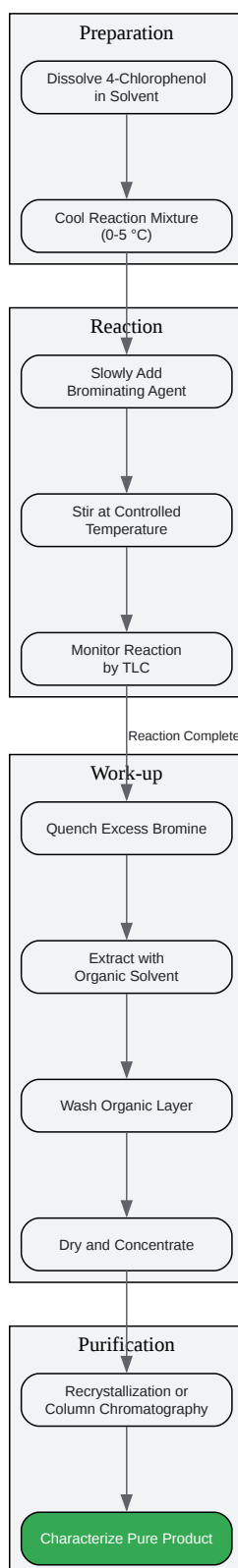
This document provides detailed protocols for the selective synthesis of 2-bromo-4-chlorophenol and 2,6-dibromo-4-chlorophenol, including reaction setup, purification procedures, and safety precautions.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-chlorophenol proceeds via an electrophilic aromatic substitution mechanism. The lone pair of electrons on the hydroxyl group's oxygen atom increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile

(Br⁺). The hydroxyl group is an ortho, para-directing group. Since the para position is already occupied by a chlorine atom, the bromine atom is directed to the ortho positions.





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